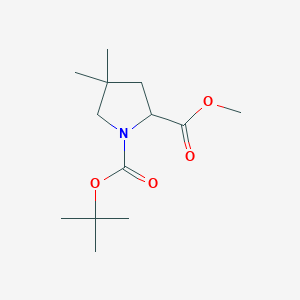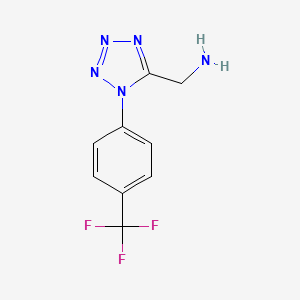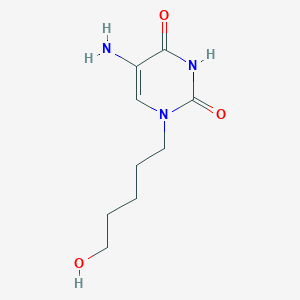
5-Amino-1-(5-hydroxypentyl)pyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(5-hydroxypentyl)pyrimidine-2,4(1h,3h)-dione is a pyrimidine derivative with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group at position 5 and a hydroxypentyl chain at position 1. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(5-hydroxypentyl)pyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a urea derivative, followed by cyclization and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(5-hydroxypentyl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amino group may produce primary or secondary amines.
Applications De Recherche Scientifique
5-Amino-1-(5-hydroxypentyl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Amino-1-(5-hydroxypentyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-1-(4-hydroxybutyl)pyrimidine-2,4(1h,3h)-dione
- 5-Amino-1-(6-hydroxyhexyl)pyrimidine-2,4(1h,3h)-dione
Uniqueness
Compared to similar compounds, 5-Amino-1-(5-hydroxypentyl)pyrimidine-2,4(1h,3h)-dione exhibits unique properties due to the length and position of its hydroxypentyl chain
Propriétés
Formule moléculaire |
C9H15N3O3 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
5-amino-1-(5-hydroxypentyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O3/c10-7-6-12(4-2-1-3-5-13)9(15)11-8(7)14/h6,13H,1-5,10H2,(H,11,14,15) |
Clé InChI |
ROVKRZPNIVZPIY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1CCCCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


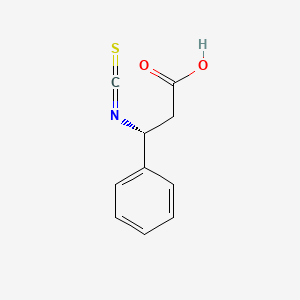
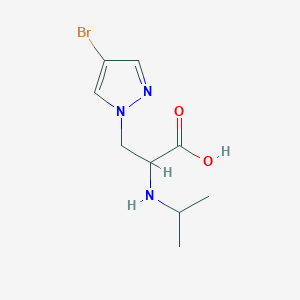

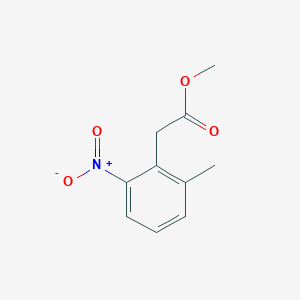

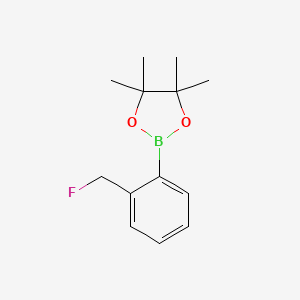
![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)
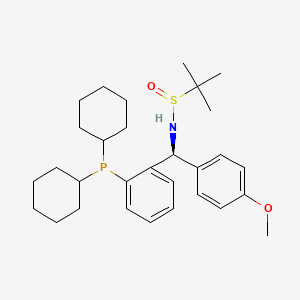
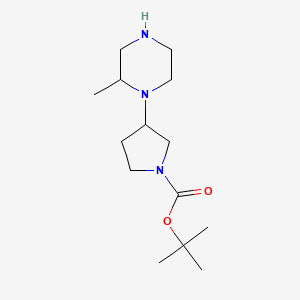
![2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13644721.png)
